Structural Differentiation: 3-Cyano Substitution vs. Unsubstituted Benzamide Analog
The 3-cyano substituent on the benzamide ring is a key structural differentiator between 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 903350-97-0; MW 335.38) and its closest commercially cataloged analog, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4; MW 310.37) [1]. The cyano group introduces a strong electron-withdrawing effect (Hammett σₘ = 0.56), increasing the electrophilicity of the benzamide carbonyl and altering hydrogen-bonding capacity, which is known to modulate target binding affinity and metabolic stability in benzamide-based inhibitors [2].
| Evidence Dimension | Electronic property (Hammett substituent constant) |
|---|---|
| Target Compound Data | 3-cyano substituent: σₘ = 0.56 |
| Comparator Or Baseline | Unsubstituted analog (CAS 262373-02-4): σₘ = 0.00 |
| Quantified Difference | Δσₘ = +0.56 (strong electron withdrawal) |
| Conditions | Hammett substituent constant analysis; calculated physicochemical property |
Why This Matters
The significant electronic difference between the target compound and its unsubstituted analog predicts divergent target binding and pharmacokinetic behavior, making them non-interchangeable in lead optimization campaigns.
- [1] ChemSrc. Comparison of CAS 903350-97-0 and CAS 262373-02-4. Available at: https://m.chemsrc.com View Source
- [2] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165–195. View Source
